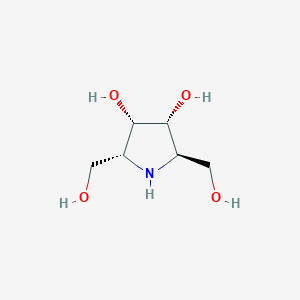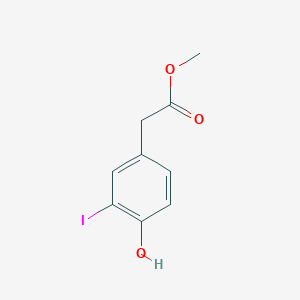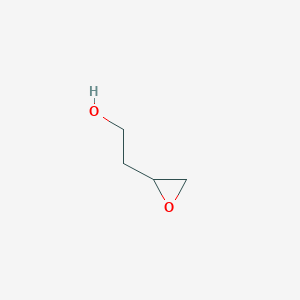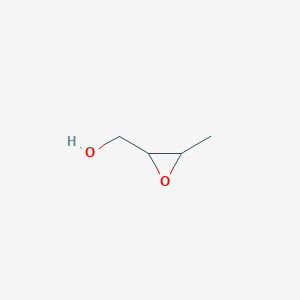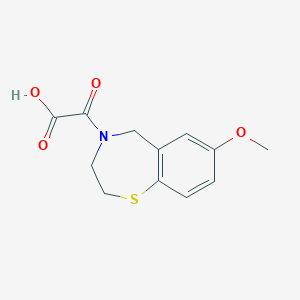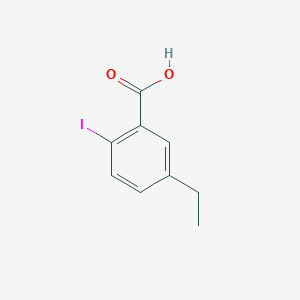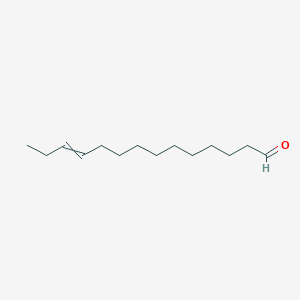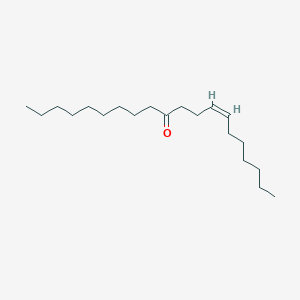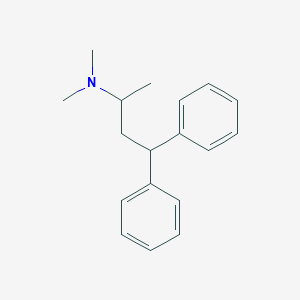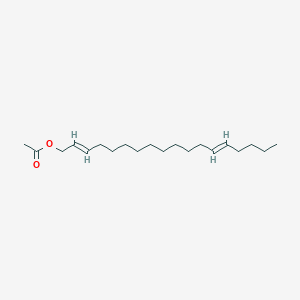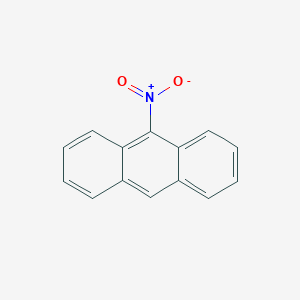
9-ニトロアントラセン
概要
説明
9-Nitroanthracene is a yellow solid . It is an aromatic nitro compound .
Synthesis Analysis
Anthracene-9,10-dione synthesis from anthracene was the first route discovered and widely explored . The pale-yellow precipitate of 9-nitro-10-chloro-9,10-dihydroanthracene forms and is separated by suction filtration on a sintered-glass funnel .Molecular Structure Analysis
The molecular formula of 9-Nitroanthracene is C14H9NO2 . The IUPAC Standard InChI is InChI=1S/C14H9NO2/c16-15(17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H .Chemical Reactions Analysis
Aromatic nitro compounds, such as 9-Nitroanthracene, range from slight to strong oxidizing agents. If mixed with reducing agents, including hydrides, sulfides, and nitrides, they may begin a vigorous reaction that culminates in a detonation .Physical And Chemical Properties Analysis
9-Nitroanthracene is insoluble in water . It is a yellow solid . The molecular weight is 223.23 g/mol .科学的研究の応用
環境毒性学
9-ニトロアントラセンは、環境健康への影響について研究されているニトロ多環芳香族炭化水素(NPAH)です。生物系でDNA損傷や酸化ストレスを引き起こすことが知られています。 例えば、研究では、9-ニトロアントラセンへの曝露がラットの肺におけるDNA損傷につながることを示しており、これはその変異原性および発がん性の可能性を示しています . この化合物は、特に微小粒子状物質(PM2.5)の成分として存在する都市部における、大気汚染が人間の健康に及ぼす影響を研究するための指標として役立ちます。
分析化学
9-ニトロアントラセンのポーラログラフ的挙動は、その電気化学的性質を理解するために調査されてきました . この研究は、環境試料中の9-ニトロアントラセンを検出および定量するための分析方法の開発に不可欠です。このような方法は、汚染の監視とNPAHへの曝露のリスク評価に不可欠です。
作用機序
Target of Action
9-Nitroanthracene, a nitropolycyclic aromatic hydrocarbon (NPAH), primarily targets microplastics in aqueous solutions . It is inclined to be adsorbed onto microplastics, especially polyethylene (PE), which has a large adsorption amount .
Mode of Action
The interaction of 9-Nitroanthracene with its targets involves adsorption. A linear isothermal model better describes the isothermal adsorption process for 9-Nitroanthracene, indicating that a hydrophobic distribution may be the main adsorption mechanism in an aqueous solution . This compound is also a strong oxidizing agent .
Biochemical Pathways
It is known that xanthine oxidase, a mammalian nitroreductase, can catalyze the covalent binding of a series of nitro-polycyclic aromatic hydrocarbons (nitro-pahs) trans-dihydrodiols to dna .
Pharmacokinetics
Its interaction with microplastics suggests that it may have a significant presence in aquatic environments .
Result of Action
It is known to cause dna damage . It is also known to be a strong oxidizing agent, which may lead to oxidative stress .
Action Environment
Environmental factors such as pH and ionic strength have negligible effects on the adsorption of 9-Nitroanthracene for PE . Alkaline and high ionic strength conditions result in the inhibition of adsorption of polypropylene (pp) and polystyrene (ps) . The particle size of microplastics is negatively correlated with the log Kd of 9-Nitroanthracene .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
9-nitroanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c16-15(17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIKFJXEYJIZNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
| Record name | 9-NITROANTHRACENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20749 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5025730 | |
| Record name | 9-Nitroanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5025730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
9-nitroanthracene is a yellow solid. (NTP, 1992), Yellow solid; [CAMEO] | |
| Record name | 9-NITROANTHRACENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20749 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 9-Nitroanthracene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2485 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
527 °F at 17 mmHg (NTP, 1992) | |
| Record name | 9-NITROANTHRACENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20749 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 0.1 mg/mL at 64 °F (NTP, 1992) | |
| Record name | 9-NITROANTHRACENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20749 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
0.00000135 [mmHg] | |
| Record name | 9-Nitroanthracene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2485 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
602-60-8 | |
| Record name | 9-NITROANTHRACENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20749 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 9-Nitroanthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=602-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Nitroanthracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000602608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-NITROANTHRACENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47175 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Nitroanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5025730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-nitroanthracene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.111 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-NITROANTHRACENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZ1TB3N57P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
286 to 289 °F (NTP, 1992) | |
| Record name | 9-NITROANTHRACENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20749 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 9-nitroanthracene exert its mutagenic effects?
A1: 9-Nitroanthracene itself shows weak mutagenic activity. Its mutagenicity is primarily attributed to its metabolites, particularly the trans-dihydrodiol metabolites formed through ring-oxidation. These metabolites can undergo nitroreduction, leading to the formation of mutagenic species. []
Q2: Can 9-nitroanthracene be metabolized through nitroreduction directly?
A2: While 9-nitroanthracene can be metabolized by rat liver microsomes, under anaerobic conditions, nitroreduction was not observed. []
Q3: How does the orientation of the nitro group in 9-NA affect its mutagenicity?
A3: The nitro group in 9-NA is essentially perpendicular to the aromatic ring system due to steric hindrance. [, , ] This conformation limits its resonance interaction with the aromatic system, possibly contributing to its weak direct mutagenicity compared to isomers with a more planar nitro group orientation. [, ]
Q4: What is the molecular formula and weight of 9-nitroanthracene?
A4: The molecular formula of 9-nitroanthracene is C14H9NO2, and its molecular weight is 223.23 g/mol.
Q5: Are there any spectroscopic techniques used to characterize 9-nitroanthracene and its metabolites?
A5: Yes, several spectroscopic techniques have been employed. These include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the structure and conformation of 9-NA, its metabolites, and reaction intermediates. [, , ]
- Mass Spectrometry (MS): Utilized to identify and quantify 9-NA and its metabolites in environmental samples and biological matrices. [, , , , , ]
- Ultraviolet-Visible (UV-Vis) Spectroscopy: Employed to study the photodegradation of 9-NA and to quantify its concentration in solutions. [, , ]
- Fluorescence Spectroscopy: Used to study the photophysical properties of 9-NA and its interaction with other molecules. [, ]
- Surface-Enhanced Raman Spectroscopy (SERS): Allows for highly sensitive detection and characterization of 9-NA adsorbed on specific surfaces. []
Q6: Is 9-nitroanthracene stable under environmental conditions?
A6: 9-Nitroanthracene can undergo photodecomposition when exposed to sunlight, with its degradation rate influenced by the orientation of the nitro group relative to the aromatic ring. [, ]
Q7: How does the presence of 9-NA as a contaminant impact anthraquinone used in toxicological studies?
A7: Commercial anthraquinone produced by the oxidation of anthracene can be contaminated with 9-NA. This contamination can confound the results of toxicological studies, as 9-NA is mutagenic and potentially carcinogenic. []
Q8: Does 9-nitroanthracene exhibit any catalytic properties?
A8: While not directly used as a catalyst, 9-NA participates in reactions where electron transfer is crucial. For instance, it acts as an electron acceptor in the formation of fluorofullerene anions during matrix-assisted laser desorption/ionization mass spectrometry. []
Q9: Have computational methods been used to study 9-nitroanthracene?
A9: Yes, density functional theory (DFT) calculations have been used to predict the structure of 9-NA and other nitro-PAHs, examining the relationship between their structure and mutagenicity. []
Q10: How does the position of the nitro group on the anthracene ring affect mutagenicity?
A10: The position of the nitro group greatly influences the mutagenic activity. 9-Nitroanthracene, with its nitro group sterically hindered, shows weaker mutagenicity compared to isomers like 1-nitroanthracene, where the nitro group can lie closer to the plane of the aromatic ring and engage in greater resonance. []
Q11: Are there specific formulation strategies for 9-nitroanthracene?
A11: Formulation strategies for 9-NA are not a primary focus in the provided research, as it is primarily studied for its environmental impact and toxicological properties.
Q12: What are the known toxicological effects of 9-nitroanthracene?
A12: 9-Nitroanthracene exhibits mutagenicity in bacterial assays, particularly in the presence of metabolic activation. [, , , ] Animal studies have linked it to DNA damage in the lungs. []
Q13: Is 9-nitroanthracene considered a human carcinogen?
A13: While 9-NA is mutagenic and raises concerns about potential carcinogenicity, definitive classification as a human carcinogen requires further investigation.
Q14: What are the main sources of 9-nitroanthracene in the environment?
A14: 9-Nitroanthracene is primarily formed through the atmospheric nitration of anthracene, often associated with combustion processes like vehicle exhaust and biomass burning. [, , , ] It can also be present as a contaminant in commercially available anthraquinone. []
Q15: What analytical techniques are commonly used to determine 9-nitroanthracene in environmental samples?
A15: Common techniques include:
- Gas Chromatography coupled with Mass Spectrometry (GC-MS): Offers high sensitivity and selectivity for the identification and quantification of 9-NA in complex mixtures like air and particulate matter. [, , , ]
- High-Performance Liquid Chromatography (HPLC) with various detection methods:
Q16: What is the solubility of 9-nitroanthracene in different solvents?
A16: 9-Nitroanthracene shows limited solubility in water but exhibits greater solubility in organic solvents like dichloromethane, acetonitrile, and hexane. [, , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



